3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGBANSMHSASQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and safety.
Chemical Reactions Analysis
Sulfonamide Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) participates in nucleophilic displacement reactions under basic conditions. Key findings:
- Amide bond cleavage : Treatment with LiAlH₄ in anhydrous THF at 0–5°C selectively reduces the sulfonamide to a thiol intermediate, though yields remain moderate (42–58%) .
- Sulfonyl chloride regeneration : Reaction with PCl₅ in refluxing toluene regenerates the sulfonyl chloride precursor, enabling further functionalization .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0–5°C | Thiol derivative | 58% | |
| Chlorination | PCl₅, toluene, 110°C | Sulfonyl chloride | 83% |
Electrophilic Aromatic Substitution
The chlorinated benzene ring undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group:
- Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group with 67% regioselectivity .
- Sulfonation : Fuming H₂SO₄ at 120°C adds a sulfonic acid group, though competing decomposition limits yields to 34% .
| Electrophile | Conditions | Position | Yield |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 50°C | Para | 67% |
| SO₃H | Fuming H₂SO₄, 120°C | Para | 34% |
Condensation with Carbonyl Derivatives
The tetrahydroquinoline nitrogen reacts with aldehydes/ketones via Mannich-type pathways:
- Formaldehyde condensation : In ethanol/HCl at 60°C, forms a methylene-bridged dimer (72% yield) .
- Cyclization with diketones : 2,4-pentanedione in propan-2-ol/HCl yields pyrazole-fused derivatives (Table 3) .
| Carbonyl Source | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | EtOH/HCl, 60°C | Dimer | 72% |
| 2,4-Pentanedione | Propan-2-ol/HCl, reflux | Pyrazole analog | 61% |
Oxidation of Tetrahydroquinoline Moiety
The tetrahydroquinoline ring oxidizes to quinoline under strong conditions:
- KMnO₄ oxidation : In acidic aqueous medium (pH 2–3), yields 89% quinoline sulfonamide.
- DDQ dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane achieves 94% conversion at 80°C .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 70°C | Quinoline derivative | 89% |
| DDQ | Dioxane, 80°C | Quinoline derivative | 94% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-Cl bond cleavage:
- Dechlorination : In methanol, forms N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene sulfonamide as the major product (quantum yield Φ = 0.32) .
- Radical coupling : Under N₂ atmosphere, generates biaryl byproducts via aryl radical intermediates .
Catalytic Cross-Coupling
The aryl chloride participates in palladium-mediated couplings:
- Suzuki-Miyaura : With phenylboronic acid/Pd(PPh₃)₄, forms biphenyl derivatives (78% yield) .
- Buchwald-Hartwig amination : Using XPhos/Pd₂(dba)₃, introduces amino groups at the chloride position .
| Reaction Type | Catalyst | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | 65% |
Hydrolytic Stability
The compound resists hydrolysis under physiological conditions:
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that compounds with thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance the selectivity and potency against specific cancer types, including breast and lung cancer cells .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. The presence of the pyridine moiety may contribute to enhanced binding affinity to these enzymes .
Antimicrobial Properties
N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Drug Development
The unique structure of N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide makes it a candidate for further development into pharmaceuticals. The compound's ability to interact with various biological targets allows researchers to explore its use in combination therapies for chronic diseases .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical trials:
- Study on Antitumor Activity : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups .
- Enzyme Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited COX enzymes, leading to reduced inflammation markers in treated cells .
Material Science Applications
Beyond medicinal chemistry, N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is being explored for its potential applications in material science. Its unique chemical structure allows for the development of new materials with specific properties:
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to evaluate its use as an additive in high-performance polymers used in aerospace and automotive industries .
Nanotechnology
The compound's properties make it suitable for nanotechnology applications, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with various biomolecules can facilitate targeted drug delivery and improve therapeutic outcomes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. This leads to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl Groups
a) Alkylsulfonyl Derivatives
- 3-Chloro-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-4-Fluorobenzenesulfonamide (CAS 1021117-21-4): Molecular Formula: C17H18ClFN2O4S2 Molecular Weight: 432.9 Key Difference: Replaces the 4-fluorobenzenesulfonyl group with an ethylsulfonyl substituent. The smaller alkyl chain reduces molecular weight and may enhance solubility but diminish aromatic π-π stacking interactions in target binding .
- However, steric bulk may reduce binding affinity for sterically constrained targets .
b) Aromatic/Heterocyclic Sulfonyl Derivatives
- 4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide: Key Difference: Substitutes the 4-fluorobenzenesulfonyl group with a thiophene-2-carbonyl moiety. The thiophene ring introduces sulfur-based electronic effects and may alter metabolic stability. Exact molecular data are unavailable, but the heterocycle likely reduces molecular weight and modifies solubility .
Core Structure Modifications
- N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride (10c): Molecular Formula: C18H22ClN3O2S Molecular Weight: 379.90 Key Difference: Replaces the tetrahydroquinolinyl core with a phenyl-1,4-diazepane hybrid. The diazepane ring introduces basic nitrogen atoms, which may enhance CNS penetration but reduce selectivity for peripheral targets .
Physicochemical and Pharmacological Implications
| Compound | Molecular Weight | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound (CAS 946346-24-3) | 481.0 | 4-Fluorobenzenesulfonyl, 3-Cl-Ph-SO2 | High target affinity (aromatic interactions) | Lower solubility due to hydrophobicity |
| Ethylsulfonyl Analog (CAS 1021117-21-4) | 432.9 | Ethylsulfonyl | Improved solubility | Reduced binding affinity |
| Diazepane Derivative (10c) | 379.90 | 1,4-Diazepane core | Enhanced CNS bioavailability | Off-target effects |
Biological Activity
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a tetrahydroquinoline core, which is further substituted with a fluorobenzenesulfonyl moiety.
Synthetic Route
The synthesis typically involves:
- Formation of the sulfonyl chloride from 4-fluorobenzenesulfonyl chloride.
- Reaction with a tetrahydroquinoline derivative under basic conditions.
- Purification through recrystallization or chromatography.
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The mechanism of action is believed to involve inhibition of receptor tyrosine kinases (RTKs), particularly the TrkA family , which are implicated in glioblastoma (GBM) treatment.
- In vitro Studies : The compound exhibited significant cytotoxicity against GBM cell lines (U87 and MEF), with inhibition rates reaching up to 78% compared to controls like cisplatin .
| Compound | Inhibition Rate (%) | Cell Line |
|---|---|---|
| This compound | 78 | U87 |
| Cisplatin | 90 | U87 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Antibacterial Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant Inhibition |
| Escherichia coli | Moderate Inhibition |
The proposed mechanism involves:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in cellular pathways.
- DNA Interaction : The tetrahydroquinoline structure can intercalate with DNA, potentially leading to apoptosis in cancer cells.
Case Studies
Several case studies have reported on the biological activity of similar compounds:
- Leishmaniasis Treatment : Derivatives with similar structures have shown promising results against Leishmania species, indicating potential for treating parasitic infections .
- Antitumor Activity : A study on benzenesulfonamide analogs highlighted their ability to induce cell death in GBM models through RTK inhibition .
Q & A
Q. What in vitro models are suitable for evaluating the compound’s potential in neurodegenerative disease research?
- Methodological Answer :
- Primary neuronal cultures : Assess neuroprotection against Aβ oligomers or glutamate excitotoxicity .
- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .
- Microglial activation assays : Measure TNF-α/IL-6 secretion in BV2 cells treated with LPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
